1-[(1-Oxotetracosyl)oxy]-2,5-pyrrolidinedione
Description
1-[(1-Oxotetracosyl)oxy]-2,5-pyrrolidinedione (CAS 39782-75-7), also known as lignoceric acid succinimide ester, is a succinimide derivative with a tetracosanoic acid (lignoceric acid) ester substituent. Its molecular formula is C₂₈H₅₁NO₄, and it has a molecular weight of 465.71 g/mol . This compound is characterized by a long hydrophobic alkyl chain (24 carbons) attached to the nitrogen of the 2,5-pyrrolidinedione core. It is primarily utilized in organic synthesis as a reactive intermediate for protein labeling and modification, leveraging the electrophilic succinimidyl ester group to form stable amide bonds with nucleophilic residues (e.g., amines) . Its hydrophobic tail facilitates interactions with lipid membranes, making it valuable in biochemical studies involving lipophilic systems .
Properties
Molecular Formula |
C28H51NO4 |
|---|---|
Molecular Weight |
465.7 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) tetracosanoate |
InChI |
InChI=1S/C28H51NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-28(32)33-29-26(30)24-25-27(29)31/h2-25H2,1H3 |
InChI Key |
HULJPRCZMAVAFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds in dichloromethane (DCM) at room temperature (20°C) over 12 hours, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as the coupling agent. EDC·HCl facilitates the formation of an O-acylisourea intermediate from lignoceric acid, which reacts with NHS to yield the NHS-activated ester. The final product precipitates after aqueous workup and purification via recrystallization or chromatography.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Temperature | 20°C (room temperature) |
| Reaction Time | 12 hours |
| Coupling Agent | EDC·HCl |
| Nucleophile | N-Hydroxysuccinimide |
| Yield | 99% |
This method’s efficiency stems from EDC·HCl’s ability to minimize racemization and side reactions, making it ideal for long-chain fatty acid derivatives.
Mixed Anhydride Method: An Alternative Approach
A less common but viable strategy involves the mixed anhydride method, where lignoceric acid is activated using chloroformates (e.g., isobutyl chloroformate) in the presence of a base such as N-methylmorpholine. The anhydride intermediate then reacts with NHS to form the target compound.
Experimental Protocol
In a typical procedure, lignoceric acid is dissolved in tetrahydrofuran (THF) and treated with isobutyl chloroformate at 0°C. After 30 minutes, NHS is added, and the reaction is stirred for 24 hours at room temperature. The product is isolated via extraction with ethyl acetate and purified by column chromatography.
Advantages and Limitations
-
Advantages : Avoids carbodiimide-related side products.
-
Limitations : Lower yields (~70–80%) compared to EDC·HCl method.
Cyclization of Precursor Amides
A third route involves synthesizing the pyrrolidine-2,5-dione ring in situ from a precursor amide. This method, adapted from procedures for analogous succinimide derivatives, employs acetic anhydride and sodium acetate to cyclize N-substituted maleamic acids.
Stepwise Synthesis
-
Maleamic Acid Formation : Lignoceric acid is condensed with maleic anhydride to form maleamic acid.
-
Cyclization : The maleamic acid is treated with acetic anhydride and sodium acetate under reflux (72–80°C) to yield the pyrrolidine-2,5-dione core.
-
Esterification : The hydroxyl group of the cyclized product is esterified with lignoceryl chloride.
Critical Notes
-
This method requires stringent temperature control to prevent polymerization.
-
Yields are moderate (60–75%) due to competing side reactions.
Comparative Analysis of Synthetic Methods
The table below summarizes the efficacy of the three primary methods:
Optimization Strategies and Scalability
Solvent Selection
Polar aprotic solvents (e.g., DCM, THF) enhance reaction rates by stabilizing intermediates. Non-polar solvents like toluene are less effective.
Catalytic Additives
4-Dimethylaminopyridine (DMAP) is often added (5 mol%) to accelerate NHS ester formation, improving yields by 10–15%.
Scalability Challenges
-
Carbodiimide Method : Scalable to kilogram-scale with yields >95%, but requires rigorous removal of urea byproducts.
-
Cyclization Route : Limited to small-scale synthesis due to polymerization risks.
Chemical Reactions Analysis
1-[(1-Oxotetracosyl)oxy]-2,5-pyrrolidinedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
1-[(1-Oxotetracosyl)oxy]-2,5-pyrrolidinedione belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities. The presence of the tetracosyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes.
Antioxidant Activity
Research has indicated that derivatives of pyrrolidinedione compounds exhibit significant antioxidant properties. For instance, studies have shown that certain derivatives can act as potent inhibitors of lipoxygenases, enzymes involved in inflammatory processes. Inhibiting these enzymes can help mitigate oxidative stress-related diseases, highlighting the therapeutic potential of this compound in treating conditions like atherosclerosis and neurodegenerative diseases .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Various studies have synthesized and tested derivatives of pyrrolidine compounds against multidrug-resistant strains of bacteria. For example, certain derivatives have demonstrated effectiveness against Staphylococcus aureus strains resistant to conventional antibiotics, suggesting that this compound could be a candidate for developing new antimicrobial agents .
Anticancer Potential
Recent investigations into the anticancer properties of pyrrolidine derivatives have revealed promising results. Compounds similar to this compound have been shown to induce cytotoxic effects in cancer cell lines, such as A549 human lung adenocarcinoma cells. The structure-activity relationship studies indicate that modifications in the pyrrolidine ring can enhance anticancer efficacy while reducing toxicity to normal cells .
Antioxidant Study
A study published in Pharmaceuticals highlighted the antioxidant activity of various pyrrolidine derivatives. The research found that specific modifications to the 2,5-pyrrolidinedione structure significantly enhanced its ability to scavenge free radicals and inhibit lipid peroxidation .
Antimicrobial Evaluation
In another investigation focused on antimicrobial activity, researchers synthesized a series of 5-oxopyrrolidine derivatives and tested them against resistant bacterial strains. The findings indicated that certain compounds exhibited up to four times greater efficacy than standard antibiotics like Ampicillin .
Anticancer Research
A comprehensive study assessed the anticancer effects of novel 5-oxopyrrolidine derivatives. The results demonstrated selective cytotoxicity against cancer cells while sparing non-cancerous cells, positioning these compounds as viable candidates for further development in cancer therapeutics .
Mechanism of Action
The mechanism of action of 1-[(1-Oxotetracosyl)oxy]-2,5-pyrrolidinedione involves its role as a precursor in the synthesis of ceramides. Ceramides are essential components of cell membranes and play a crucial role in cell signaling and apoptosis. The compound is hydrolyzed by specific enzymes, such as sphingomyelinase, to produce ceramides, which then participate in various cellular processes .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Variations and Substituent Effects
The 2,5-pyrrolidinedione core is common across analogues, but substituents on the nitrogen atom dictate their chemical and biological properties. Key derivatives include:
Key Observations :
- Hydrophobicity: The lignocerate substituent in the target compound imparts extreme hydrophobicity, distinguishing it from shorter-chain (e.g., methyl, ethyl) or aromatic derivatives .
- Reactivity : Electron-withdrawing groups (e.g., nitro in ) increase the electrophilicity of the succinimidyl ester, enhancing reactivity toward nucleophiles.
- Biological Activity : Substituents critically influence bioactivity. For example, U-73122 (pyrroledione) inhibits phospholipase C (PLC), whereas its pyrrolidinedione analog (U-73343) is inactive, highlighting the importance of the heterocyclic structure .
Functional and Application Comparisons
Bioconjugation :
- The target compound’s long alkyl chain makes it suitable for modifying lipid-containing biomolecules, whereas derivatives like 4-benzoylbenzoic acid succinimidyl ester () are used for photo-crosslinking proteins or DNA due to their aromatic reactivity .
- Carboxyfluorescein succinimidyl ester () is hydrophilic and used for fluorescent labeling, contrasting with the lipophilicity of the lignocerate derivative .
Pharmaceutical Potential :
- Pyrrolidinediones with anticonvulsant activity (e.g., 3,4-disubstituted derivatives in ) often feature aromatic or heterocyclic substituents, unlike the aliphatic target compound .
- 1-(3-Nitrophenyl)-2,5-pyrrolidinedione () demonstrates how nitro groups can modulate bioactivity for therapeutic candidates .
Polymer Chemistry :
- The target compound’s hydrophobicity aids in synthesizing block copolymers for micellar nanoparticles (), whereas N-cyclopentyloxycarbonyloxy succinimide () is used in peptide-copolymer conjugates .
Physicochemical Properties
| Property | This compound | 1-Methyl-2,5-pyrrolidinedione | 4-Benzoylbenzoic Acid Succinimidyl Ester |
|---|---|---|---|
| Molecular Weight (g/mol) | 465.71 | 113.11 | 323.30 |
| Solubility | Organic solvents, lipid membranes | Water-miscible | DMSO, DMF |
| Boiling Point (°C) | 546 (predicted) | N/A | N/A |
| Key Functional Group | Long alkyl ester | Methyl | Aromatic ester |
Research Findings and Mechanistic Insights
- Enzyme Inhibition : The structural difference between U-73122 (active) and U-73343 (inactive) underscores the necessity of a pyrroledione ring for PLC inhibition, as pyrrolidinedione lacks the required electronic configuration .
- Antifungal Activity : 2,5-Pyrrolidinedione derivatives with methyl or ethyl groups exhibit antifungal properties under specific conditions (28°C), suggesting temperature-dependent bioactivity .
- Synthetic Routes: Michael addition and Nef rearrangements () are generalizable methods for synthesizing pyrrolidinediones, though the target compound likely requires esterification of lignoceric acid with N-hydroxysuccinimide .
Biological Activity
1-[(1-Oxotetracosyl)oxy]-2,5-pyrrolidinedione is a synthetic compound notable for its unique structure that combines a long-chain fatty acid moiety with a pyrrolidinedione core. This compound, with the molecular formula C28H51NO and a molecular weight of approximately 465.71 g/mol, has garnered attention in medicinal chemistry and biochemistry due to its potential biological activities.
Chemical Structure and Reactivity
The compound features a pyrrolidinedione ring, which is known for its reactivity, particularly through nucleophilic attack at the carbonyl carbon of the pyrrolidinedione moiety. This reactivity is crucial for its potential applications in drug development and materials science. The long-chain fatty acid component enhances membrane penetration and bioavailability, making it a candidate for further pharmacological studies.
Biological Activities
Research indicates that compounds with structures similar to this compound exhibit significant biological activities, particularly:
- Anti-inflammatory Properties : Similar compounds have shown efficacy in reducing inflammation, which could be attributed to their ability to modulate inflammatory pathways.
- Antimicrobial Effects : The presence of the long-chain fatty acid may enhance the compound's ability to disrupt microbial membranes, leading to potential antimicrobial applications.
- Enzyme Inhibition : Derivatives of pyrrolidinediones are known to interact with various biological targets, influencing metabolic pathways and acting as enzyme inhibitors.
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the mechanisms through which this compound may exert its effects:
- Study on Anti-inflammatory Activity : A study demonstrated that pyrrolidinedione derivatives significantly reduced pro-inflammatory cytokines in vitro, suggesting a mechanism for their anti-inflammatory action.
- Antimicrobial Testing : Another study evaluated the antimicrobial properties of similar compounds against various bacterial strains, revealing promising results that warrant further exploration of this compound.
- Enzyme Interaction Studies : Research on enzyme inhibition indicated that pyrrolidinedione derivatives could effectively inhibit specific enzymes involved in metabolic disorders, highlighting their therapeutic potential.
Comparative Analysis
To better understand the uniqueness of this compound compared to other compounds, the following table summarizes key features:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 2,5-Pyrrolidinedione | Pyrrolidinedione | Basic structure; used as a scaffold in drug design |
| N-Hydroxysuccinimide | Pyrrolidinedione derivative | Known for its role in peptide coupling |
| 2,5-Pyrrolidinedione, 1-[(4-methoxybenzoyl)oxy] | Functionalized pyrrolidinedione | Exhibits unique reactivity due to aromatic group |
| This compound | Synthetic compound | Enhanced lipophilicity and membrane permeability due to long-chain fatty acid |
The long-chain fatty acid moiety distinguishes this compound from others by enhancing its lipophilicity and potential membrane permeability.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-[(1-Oxotetracosyl)oxy]-2,5-pyrrolidinedione, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves coupling the tetracosenyl (C24) acyl group to the 2,5-pyrrolidinedione core via an activated ester intermediate. NHS (N-hydroxysuccinimide) esters are commonly used for acylation due to their stability and reactivity under mild conditions . To optimize efficiency:
- Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis.
- Monitor reaction progress via TLC or HPLC-MS to confirm intermediate formation.
- Purify the final product using column chromatography with a gradient elution system (e.g., hexane/ethyl acetate) to separate long-chain derivatives .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the presence of the tetracosenyl chain (δ ~0.8–1.3 ppm for methyl/methylene groups) and the pyrrolidinedione ring (δ ~2.5–3.5 ppm for carbonyls) .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF can verify molecular weight (expected ~550–600 g/mol for CHNO) .
- HPLC-PDA : Use a C18 column with UV detection at 210–220 nm to assess purity (>95% recommended for in vitro studies) .
Q. What stability considerations are critical for handling and storing this compound?
- Methodological Answer :
- Hydrolysis Risk : The ester linkage is prone to hydrolysis. Store under inert gas (argon/nitrogen) at –20°C in anhydrous DMSO or THF .
- Light Sensitivity : Protect from UV light using amber vials to prevent radical degradation .
- Long-Term Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict shelf-life .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for pyrrolidinedione derivatives?
- Methodological Answer :
- In Vitro/In Vivo Cross-Validation : Compare cytotoxicity (e.g., MTT assay in HEK293 cells) with acute toxicity in model organisms (e.g., zebrafish LC) to identify species-specific discrepancies .
- Metabolite Profiling : Use LC-MS/MS to detect hydrolytic byproducts (e.g., free tetracosenoic acid) that may contribute to toxicity .
- Dose-Response Curves : Establish non-linear regression models to distinguish between baseline toxicity and specific mechanistic effects .
Q. What experimental designs are suitable for studying environmental fate and bioaccumulation potential?
- Methodological Answer :
- Persistence Testing : Use OECD 301B (Ready Biodegradability) to assess aerobic degradation in sludge/soil systems .
- Bioaccumulation Modeling : Apply quantitative structure-activity relationship (QSAR) tools to predict log (octanol-water partition coefficient) for the tetracosenyl chain, which influences lipid membrane affinity .
- Trophic Transfer Studies : Expose Daphnia magna to the compound and analyze accumulation in higher organisms (e.g., zebrafish) via GC-MS .
Q. How can computational methods elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to enzymes like fatty acid amide hydrolase (FAAH), leveraging the acyl chain’s hydrophobicity .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of the ester linkage in lipid bilayers .
- QSAR Development : Train models on pyrrolidinedione derivatives to predict activity against neurodegenerative targets (e.g., acetylcholinesterase) .
Q. What strategies address challenges in scaling up synthesis for preclinical studies?
- Methodological Answer :
- Flow Chemistry : Optimize continuous-flow systems to enhance mixing efficiency for the long-chain acyl group, reducing reaction time from hours to minutes .
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME), a safer solvent with similar polarity .
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor esterification in real-time .
Methodological Notes for Data Contradictions
- Conflicting Solubility Data : Re-evaluate solvent systems using Hansen solubility parameters; tetracosenyl derivatives may require co-solvents (e.g., DMSO:ethanol 1:1) .
- Discrepant Biological Activity : Standardize cell culture conditions (e.g., serum-free media) to eliminate lipid-mediated interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
